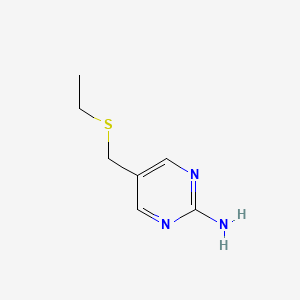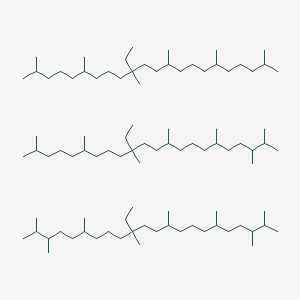![molecular formula C11H14ClNS B12103592 2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable chlorophenylsulfanyl precursor. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chlorophenylsulfanyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenylsulfanyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
科学的研究の応用
2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide
Uniqueness
2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14ClNS |
|---|---|
分子量 |
227.75 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 |
InChIキー |
ZAPYRUXSMIJWDB-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)






![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)

